5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Overview
Description
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
The compound interacts with its target, the P2Y12 receptor, in an irreversible manner . It binds to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .
Biochemical Pathways
The compound affects the biochemical pathway related to blood clotting. By inhibiting the P2Y12 receptor, it disrupts the signal transduction pathway that leads to platelet aggregation . The downstream effects include a reduction in blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The compound is less dependent on the CYP (cytochrome P450) enzymes for its conversion to active metabolite . This characteristic can impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in platelet aggregation and, consequently, a reduction in blood clot formation . This can have significant implications in conditions where blood clotting is a concern, such as in cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It is known to reduce the aggregation of platelets by irreversible binding to P2Y12 receptors . The interaction occurs in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .
Cellular Effects
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also plays a role in cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is less dependent on the CYP (cytochrome P450) enzymes for its conversion to active metabolite .
Properties
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLXIMCYJFTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648921 | |
Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951380-42-0 | |
Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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